2,2,5-Trimethyl-3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid
Description
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2,2,5-trimethyl-3-oxo-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c1-6-4-7-9(8(5-6)11(14)15)16-12(2,3)10(7)13/h4-5H,1-3H3,(H,14,15) |
InChI Key |
VEFGVOHBAJKOMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)O)OC(C2=O)(C)C |
Origin of Product |
United States |
Preparation Methods
A widely cited approach involves the cyclization of substituted salicylic acid precursors. For example, 3-acetoxybenzofuran-7-carboxylic acid (34) undergoes hydrolysis in a HCl/HO/MeOH (1:10:40) mixture to yield 3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid (35) . Adaptation of this method introduces methyl groups at positions 2 and 5 via alkylation prior to cyclization:
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Methylation :
-
Cyclization :
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Oxidation :
Bromination and Functional Group Interconversion
Bromination of 2,3-dihydrobenzofuran-7-carboxylic acid derivatives offers a pathway to introduce substituents. For instance:
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Bromination :
-
Demethylation and Carboxylation :
Palladium-Catalyzed Cross-Coupling
Recent advances utilize palladium catalysis to construct the benzofuran core. A representative protocol includes:
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Sonogashira Coupling :
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Hydrogenation and Cyclization :
Hydrolysis of Ester Precursors
Ester derivatives of the target compound are hydrolyzed under basic conditions:
Chemical Reactions Analysis
2,2,5-Trimethyl-3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions at the benzofuran ring, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2,2,5-trimethyl-3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid exhibit significant anticancer properties. For instance:
- Mechanisms of Action : Studies show that these compounds can induce apoptosis in cancer cell lines by activating mitochondrial pathways. They also cause cell cycle arrest, particularly in the S-phase of the cell cycle, effectively inhibiting cancer cell proliferation .
Antimicrobial Properties
The compound has demonstrated notable antimicrobial activity against various pathogens:
- Bacterial Inhibition : It exhibits antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus, suggesting its potential use in treating bacterial infections .
- Fungal Activity : Preliminary studies indicate possible antifungal properties, although further research is needed to confirm these effects.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of dihydrobenzofuran derivatives, including 2,2,5-trimethyl-3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid. It was found that modifications at specific positions significantly enhanced anticancer potency against various cell lines like HepG2 and MCF-7 .
Case Study 2: Antimicrobial Screening
Another investigation focused on synthesizing derivatives of dihydrobenzofurans and evaluating their antimicrobial efficacy against Mycobacterium smegmatis and other pathogens. The results indicated that certain derivatives exhibited lower minimum inhibitory concentration (MIC) values compared to standard antibiotics .
Mechanism of Action
The mechanism of action of 2,2,5-Trimethyl-3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzofuran Derivatives
Structural and Functional Group Variations
The table below highlights key structural and functional differences among related benzofuran-carboxylic acid derivatives:
Key Differences and Implications
Substituent Effects on Physicochemical Properties
- Lipophilicity and Solubility : The 2,2,5-trimethyl and 3-oxo groups in the target compound increase its lipophilicity compared to unsubstituted derivatives like 2,3-dihydrobenzofuran-7-carboxylic acid (CAS 5628-61-5). This may enhance membrane permeability but reduce aqueous solubility.
- Thermal Stability : The 5-bromo derivative (CAS 41177-72-4) exhibits a high melting point (230°C) and boiling point (379.6°C), attributed to halogen-induced molecular rigidity. The target compound’s thermal properties remain uncharacterized in the available literature.
Pharmaceutical Relevance
- The target compound and 4-amino-5-chloro analog are intermediates in prucalopride synthesis, a drug for chronic constipation. The amino and chloro groups in the latter enhance bioactivity, while the oxo group in the target may facilitate further functionalization.
- Brominated derivatives (e.g., CAS 41177-72-4) are primarily research tools due to their reactivity and hazardous classification (Risk Phrase: 36/37/38).
Biological Activity
2,2,5-Trimethyl-3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid (CAS No. 35700-73-3) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antioxidant, antimicrobial, and anticancer activities.
- Molecular Formula : CHO
- Molecular Weight : 206.24 g/mol
- Structure : The compound features a benzofuran core with a carboxylic acid group and ketone functionality, which are crucial for its biological activity.
Antioxidant Activity
Research indicates that compounds similar to 2,2,5-trimethyl-3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid exhibit significant antioxidant properties. For instance, studies have shown that related dihydrobenzofuran derivatives possess free radical scavenging activity measured through assays like DPPH (1,1-diphenyl-2-picrylhydrazyl). In particular:
Antimicrobial Activity
The biological activity of related compounds suggests potential antimicrobial properties. For example:
- A study on structurally similar compounds demonstrated potent antibacterial effects against various strains . The presence of a carboxylic acid moiety is often linked to enhanced antimicrobial action.
Anticancer Activity
Emerging research highlights the potential of benzofuran derivatives in cancer therapy. Specifically:
- Compounds with similar structures have been investigated for their role as inhibitors of fatty acid synthase (FASN), which is implicated in cancer metabolism. For instance, C75, a related compound, was shown to impair mitochondrial function and reduce cell viability in cancer models . This suggests that 2,2,5-trimethyl-3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid may share similar pathways.
Case Studies and Research Findings
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Antioxidant Studies : A comparative analysis of antioxidant activities among several dihydrobenzofuran derivatives revealed that certain structural modifications significantly enhance their efficacy against oxidative stress markers.
Compound IC (µM) 1 10.39 2 4.26 -
Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzofuran derivatives against common pathogens. The findings indicated that modifications at the carboxylic acid position could enhance activity.
Compound Bacterial Strain Zone of Inhibition (mm) Compound A E. coli 15 Compound B S. aureus 20 - Anticancer Mechanisms : In vitro studies demonstrated that certain benzofuran derivatives inhibit key metabolic pathways in cancer cells, leading to reduced proliferation rates.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2,2,5-Trimethyl-3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclization of phenolic precursors under controlled thermal conditions. For example, cyclization of substituted allyloxyphenol derivatives at 200–275°C induces exothermic reactions, yielding benzofuran intermediates . Optimization includes adjusting reaction time, catalysts (e.g., acid/base), and solvent systems. Post-synthesis purification via reduced-pressure distillation or recrystallization enhances yield and purity. Comparative studies on analogous compounds suggest using spectroscopic monitoring (e.g., TLC) to track intermediate formation .
Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To verify substituent positions (e.g., methyl groups at C2, C2, and C5) and the oxo group at C3.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% recommended for biological assays).
- Mass Spectrometry (MS) : To confirm molecular weight (C13H14O4, theoretical MW: 234.25).
- Infrared (IR) Spectroscopy : To identify carbonyl (C=O) and carboxylic acid (COOH) functional groups.
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antioxidant vs. cytotoxic effects)?
- Methodological Answer : Discrepancies often arise from assay conditions or cell line specificity. For example, a study on benzofuran analogs showed "Compound A" had high antioxidant activity but selective cytotoxicity, while "Compound B" exhibited non-selective toxicity . To address contradictions:
- Conduct dose-response assays to establish activity thresholds.
- Use multiple cell lines (e.g., cancer vs. normal) to evaluate selectivity.
- Compare oxidative stress markers (e.g., ROS levels) alongside cytotoxicity assays (e.g., MTT).
- Statistical tools (e.g., ANOVA) can identify significant variations across replicates .
Q. What strategies enhance the bioactivity of the benzofuran core through structural modifications?
- Methodological Answer : Functional group substitutions significantly influence activity:
- Electron-donating groups (e.g., methoxy or hydroxyl at C7) improve antioxidant capacity by stabilizing radical intermediates .
- Methyl groups at C2 and C5 increase steric hindrance, potentially reducing metabolic degradation.
- Carboxylic acid at C7 enables salt formation for improved solubility in biological matrices.
- Computational docking studies (e.g., with COX-2 or NF-κB targets) can predict binding affinities before synthesis .
Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC over 24–72 hours.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light Sensitivity : Expose to UV-Vis light and track photodegradation products using LC-MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
